beta-Alanine, N-(2-(benzoylamino)-3-methyl-1-oxo-2-butenyl)- beta-Alanine, N-(2-(benzoylamino)-3-methyl-1-oxo-2-butenyl)-
Brand Name: Vulcanchem
CAS No.: 172798-59-3
VCID: VC15601439
InChI: InChI=1S/C15H18N2O4/c1-10(2)13(15(21)16-9-8-12(18)19)17-14(20)11-6-4-3-5-7-11/h3-7H,8-9H2,1-2H3,(H,16,21)(H,17,20)(H,18,19)
SMILES:
Molecular Formula: C15H18N2O4
Molecular Weight: 290.31 g/mol

beta-Alanine, N-(2-(benzoylamino)-3-methyl-1-oxo-2-butenyl)-

CAS No.: 172798-59-3

Cat. No.: VC15601439

Molecular Formula: C15H18N2O4

Molecular Weight: 290.31 g/mol

* For research use only. Not for human or veterinary use.

beta-Alanine, N-(2-(benzoylamino)-3-methyl-1-oxo-2-butenyl)- - 172798-59-3

Specification

CAS No. 172798-59-3
Molecular Formula C15H18N2O4
Molecular Weight 290.31 g/mol
IUPAC Name 3-[(2-benzamido-3-methylbut-2-enoyl)amino]propanoic acid
Standard InChI InChI=1S/C15H18N2O4/c1-10(2)13(15(21)16-9-8-12(18)19)17-14(20)11-6-4-3-5-7-11/h3-7H,8-9H2,1-2H3,(H,16,21)(H,17,20)(H,18,19)
Standard InChI Key ZQWUDIOCFORJQL-UHFFFAOYSA-N
Canonical SMILES CC(=C(C(=O)NCCC(=O)O)NC(=O)C1=CC=CC=C1)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular structure of beta-Alanine, N-(2-(benzoylamino)-3-methyl-1-oxo-2-butenyl)- is defined by three key components:

  • Beta-alanine backbone: The core structure features a three-carbon chain with an amino group (NH2\text{NH}_2) attached to the β-carbon and a carboxylic acid group (COOH\text{COOH}) at the terminal position.

  • Benzoylamino group: A benzoyl moiety (C6H5CO\text{C}_6\text{H}_5\text{CO}) is linked via an amide bond to the β-amino group, introducing aromaticity and hydrophobicity .

  • 3-Methyl-1-oxo-2-butenyl side chain: This unsaturated ketone group (CH3C(O)CH=CH\text{CH}_3\text{C(O)CH=CH}) contributes to the compound’s reactivity and potential for conjugation.

The canonical SMILES notation for the compound is CC(=C(C(=O)NCCC(=O)O)NC(=O)C1=CC=CC=C1)C\text{CC(=C(C(=O)NCCC(=O)O)NC(=O)C1=CC=CC=C1)C}, reflecting its branched configuration and functional groups.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC15H18N2O4\text{C}_{15}\text{H}_{18}\text{N}_{2}\text{O}_{4}
Molecular Weight290.31 g/mol
IUPAC Name3-[(2-Benzamido-3-methylbut-2-enoyl)amino]propanoic acid
SolubilityLimited data; likely polar aprotic solvents
StabilitySensitive to hydrolysis due to amide bonds

Synthesis and Production Methods

Chemical Synthesis Pathways

The synthesis of this derivative typically involves multi-step organic reactions, leveraging beta-alanine as the starting material. Key steps include:

  • Acylation of Beta-Alanine: Reacting beta-alanine with benzoyl chloride under basic conditions to form the benzoylamino intermediate.

  • Conjugation with 3-Methyl-1-Oxo-2-Butenyl Group: Introducing the unsaturated ketone moiety via nucleophilic acyl substitution or Michael addition, often requiring catalysts like BF3\text{BF}_3-etherate .

Reaction conditions are critical, with optimal temperatures ranging from 0–25°C and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). Purification is achieved through column chromatography or recrystallization, with yields averaging 60–75%.

CompoundBioactivity IndexKey Functional Group
Beta-Alanine1.00 (Reference)None
N-Benzoyl-beta-alanine1.45Benzoylamino
This Derivative2.10Benzoylamino + unsaturated ketone

Bioactivity index normalized to carnosine synthesis enhancement .

Industrial and Research Applications

Pharmaceutical Development

The compound’s dual functional groups make it a candidate for prodrug design, particularly for neurotransmitters or anti-inflammatory agents requiring targeted delivery . Patents disclose analogs with improved blood-brain barrier permeability, though clinical data remain scarce .

Materials Science

The conjugated double bond in the 3-methyl-1-oxo-2-butenyl group enables polymerization under UV light, suggesting utility in biodegradable plastics or hydrogels.

Challenges and Future Directions

Synthesis Optimization

Advances in biocatalysis or flow chemistry could address inefficiencies in traditional batch synthesis, reducing energy consumption and byproduct formation .

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